molecular formula C13H8Cl3N B11949557 2,5,7-trichloro-9H-fluoren-4-amine CAS No. 97028-39-2

2,5,7-trichloro-9H-fluoren-4-amine

Cat. No.: B11949557
CAS No.: 97028-39-2
M. Wt: 284.6 g/mol
InChI Key: WLLYXVDMSCYIJL-UHFFFAOYSA-N
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Description

2,5,7-trichloro-9H-fluoren-4-amine is a chlorinated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three chlorine atoms at positions 2, 5, and 7, and an amine group at position 4 on the fluorene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-trichloro-9H-fluoren-4-amine typically involves the chlorination of 9H-fluorene followed by amination. One common method includes the chlorination of 9H-fluorene using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the desired positions. The resulting trichlorofluorene is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5,7-trichloro-9H-fluoren-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of functionalized fluorenes .

Scientific Research Applications

2,5,7-trichloro-9H-fluoren-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,7-trichloro-9H-fluoren-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,7-trichloro-9H-fluoren-4-amine is unique due to the specific positioning of its chlorine atoms, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

97028-39-2

Molecular Formula

C13H8Cl3N

Molecular Weight

284.6 g/mol

IUPAC Name

2,5,7-trichloro-9H-fluoren-4-amine

InChI

InChI=1S/C13H8Cl3N/c14-8-2-6-1-7-3-9(15)5-11(17)13(7)12(6)10(16)4-8/h2-5H,1,17H2

InChI Key

WLLYXVDMSCYIJL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)N)C3=C1C=C(C=C3Cl)Cl

Origin of Product

United States

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